N-(3-Chlorophenyl)-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide
Description
N-(3-Chlorophenyl)-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide is a thienopyrimidine derivative characterized by a fused bicyclic core (tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine) linked to a thioacetamide group and a 3-chlorophenyl substituent. The compound’s synthesis typically involves nucleophilic substitution reactions, where a chloroacetamide intermediate reacts with a thiol-bearing heterocyclic precursor under reflux conditions .
Properties
Molecular Formula |
C18H16ClN3OS2 |
|---|---|
Molecular Weight |
389.9 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide |
InChI |
InChI=1S/C18H16ClN3OS2/c19-11-4-3-5-12(8-11)22-15(23)9-24-17-16-13-6-1-2-7-14(13)25-18(16)21-10-20-17/h3-5,8,10H,1-2,6-7,9H2,(H,22,23) |
InChI Key |
BHFIWGWATVLRNH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN=C3SCC(=O)NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Biological Activity
N-(3-Chlorophenyl)-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis methods, and potential applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 389.9 g/mol. The compound features a thieno[2,3-d]pyrimidine core that is known for its significant biological activities. The presence of a 3-chlorophenyl group and thioacetamide moiety enhances its pharmacological profile and interaction with biological targets .
Biological Activities
This compound exhibits several notable biological activities:
- Anticancer Activity : Compounds with similar thieno[2,3-d]pyrimidine structures have been reported to inhibit specific protein kinases involved in cancer progression. The compound's unique structure may enhance its potency as an anticancer agent .
- Anti-inflammatory Effects : Research indicates that thieno[2,3-d]pyrimidine derivatives can inhibit inflammatory mediators such as iNOS and COX-2 in RAW264.7 cells. This suggests potential applications in treating inflammatory diseases .
- Antioxidant Properties : Some studies have demonstrated the antioxidant capacity of related compounds against oxidative stress in various biological systems .
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions that include the formation of the thieno-pyrimidine core followed by the introduction of the chlorophenyl and thioacetamide groups. Variations in synthesis methods can affect yield and purity .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Anticancer Studies : A study examining the effects of thieno[2,3-d]pyrimidine derivatives on cancer cell lines indicated that these compounds could effectively inhibit cell proliferation and induce apoptosis .
- Inflammation Models : In vitro studies showed that these compounds reduced the expression levels of inflammatory cytokines in macrophage models .
Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thieno[2,3-d]pyrimidine derivatives are a well-studied class of compounds due to their bioactivity. Below is a detailed comparison of the target compound with analogs reported in the literature:
Structural Modifications and Substituent Effects
N-(4-Chlorophenyl)-2-((3-Cyano-4,6-Distyrylpyridin-2-yl)thio)acetamide (Compound 2) Structure: Features a pyridine core instead of a pyrimidine, with a 4-chlorophenyl group and styryl substituents. Synthesis: Prepared via refluxing 2-chloro-N-(4-chlorophenyl)acetamide with a pyridine derivative in ethanol, yielding 85% pale orange crystals .
N-(3-Tert-Butylisoxazol-5-yl)-5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine Structure: Replaces the thioacetamide group with an isoxazole-amine moiety. Synthesis: Chloroacetamido thiophene derivative reacted with 3-tert-butylisoxazol-5-amine in chloroform (75% yield) . Biological Activity: Demonstrated cytotoxicity against HT-29 (colorectal), MCF-7 (breast), and HepG-2 (liver) cancer cell lines, with IC₅₀ values in the micromolar range .
N,N-Dimethyl-N-(4-(Methylthio)phenyl)-5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine Structure: Incorporates a dimethylamino group and methylthio-phenyl substituent. Synthesis: Methylation of a precursor using iodomethane in DMF (70% yield) . Activity: Enhanced lipophilicity due to the methylthio group, improving membrane permeability in cellular assays .
Key Research Findings and Trends
Anticancer Potential: The 3-chlorophenyl-thioacetamide moiety in the target compound may enhance DNA intercalation or kinase inhibition, akin to other thienopyrimidines . Isoxazole derivatives showed superior cytotoxicity compared to morpholino or piperazinyl analogs, suggesting substituent bulkiness influences activity .
Synthetic Challenges :
- Steric effects from tert-butyl or styryl groups reduce reaction yields .
- Chloroacetamide intermediates are versatile but require precise stoichiometry to avoid byproducts .
Structure-Activity Relationship (SAR) :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
